molecular formula C14H16BrNO4 B2524706 5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide CAS No. 1421497-59-7

5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide

Cat. No.: B2524706
CAS No.: 1421497-59-7
M. Wt: 342.189
InChI Key: KPGZKWPNLHXSMR-UHFFFAOYSA-N
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Description

5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide is a brominated furan-2-carboxamide derivative characterized by a unique substitution pattern. Its structure features:

  • A 5-bromo-furan-2-carbonyl core, which confers electronic and steric distinctiveness.
  • A 3-hydroxypropyl chain linked to the amide nitrogen, terminating in a 2,5-dimethylfuran-3-yl group.

The bromine atom at position 5 of the furan ring likely enhances molecular weight (vs. non-brominated analogs) and may modulate reactivity or biological activity. The hydroxyl group at position 3 of the propyl chain suggests capacity for hydrogen bonding, a critical factor in crystallization and stability .

Properties

IUPAC Name

5-bromo-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4/c1-8-7-10(9(2)19-8)11(17)5-6-16-14(18)12-3-4-13(15)20-12/h3-4,7,11,17H,5-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGZKWPNLHXSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide can be achieved through a multi-step process involving the bromination of a precursor compound followed by further functionalization. One common method involves the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the desired compound through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Furan Carboxamide Derivatives

Compound Name Core Structure Propyl Chain Substituents Functional Groups Molecular Weight (approx.)
Target Compound 5-Bromo-furan-2-carboxamide 3-(2,5-dimethylfuran-3-yl), 3-hydroxy Br, hydroxyl, dimethylfuran ~383.2 g/mol
5-Bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide () 5-Bromo-furan-2-carboxamide 2-hydroxy, 2-methyl, 3-(4-methoxyphenyl) Br, hydroxyl, methoxy, methyl ~438.3 g/mol
3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate () Pyrazole-carbazate hybrid 2,5-Dimethylfuran-3-yl, ethyl carbazate Hydroxyl, carbazate, pyrazole ~307.3 g/mol

Key Observations:

Substituent Positioning: The target compound’s 3-hydroxypropyl chain differs from the 2-hydroxy-2-methylpropyl chain in ’s compound. This positional variance may alter hydrogen-bonding networks, as seen in , where hydroxyl placement dictated crystal packing via O–H···N interactions . The 2,5-dimethylfuran-3-yl group (target) vs. 4-methoxyphenyl () introduces contrasting electronic environments.

Hydrogen Bonding and Crystallinity :

  • highlights that hydroxyl groups in similar compounds stabilize crystals via O–H···N and N–H···O bonds, forming R²₂(8) motifs . The target compound’s 3-hydroxyl group may exhibit analogous behavior, whereas ’s 2-hydroxyl group could create distinct packing patterns.

Biological Activity

5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide is a synthetic compound with potential biological applications, particularly in the field of medicinal chemistry. Its structure features a bromine atom and a furan moiety, which are known to enhance the compound's reactivity and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₆BrNO₄
  • Molecular Weight : 342.18 g/mol
  • CAS Number : 1421497-59-7

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have shown that it is effective against various resistant strains of bacteria, including Klebsiella pneumoniae.

  • Minimum Inhibitory Concentration (MIC) : The MIC for this compound has been reported as low as 0.39 μg/mL against resistant strains, indicating a strong antibacterial effect .

The mechanism by which this compound exerts its antimicrobial effects appears to involve interactions with bacterial proteins, disrupting essential cellular functions. In silico docking studies suggest favorable binding interactions with proteins associated with antibiotic resistance mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Properties
5-Chloro-N-[3-(furan-2-YL)-propyl]thiophene-2-sulfonamideChlorine instead of bromineDifferent reactivity profile
N-[4-(dimethylamino)phenyl]-thiophene-2-sulfonamideAniline derivativeEnhanced solubility
4-Methyl-N-[3-(furfuryl)thiazole-4-YL]-sulfonamideThiazole ringBroader spectrum of activity

This table illustrates how the structural variations influence the biological activities and potential applications of these compounds.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study focused on the efficacy of this compound against Klebsiella pneumoniae. Results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for overcoming antibiotic resistance .
  • In Silico Studies : Computational studies have demonstrated that this compound can effectively bind to target proteins involved in antibiotic resistance pathways. These findings support the hypothesis that structural modifications could enhance its efficacy against resistant pathogens .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide?

The synthesis typically involves multi-step reactions starting with functionalization of 2,5-dimethylfuran. Key steps include:

  • Bromination of the furan ring using reagents like N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) to introduce the bromo substituent .
  • Coupling reactions to attach the hydroxypropyl group, often via nucleophilic substitution or amidation under controlled pH and temperature .
  • Final purification via column chromatography or recrystallization. Analytical validation (e.g., NMR, MS) is critical to confirm structural integrity .

Q. How is the compound characterized experimentally?

Standard techniques include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., bromine position on the furan ring, hydroxypropyl connectivity) .
  • Mass spectrometry (MS) : For molecular weight validation and detection of isotopic patterns due to bromine .
  • HPLC : To assess purity (>95% is typical for research-grade material) .

Q. What preliminary biological screening assays are recommended?

Initial studies focus on:

  • Enzyme inhibition assays : Targeting kinases or proteases due to the compound’s amide and furan motifs .
  • Cell viability assays (e.g., MTT): To evaluate cytotoxicity in cancer or normal cell lines .
  • Solubility and stability tests : In PBS or DMSO to guide dosing in subsequent experiments .

Advanced Research Questions

Q. How can synthetic yield be optimized for intermediates with unstable hydroxypropyl groups?

Strategies include:

  • Low-temperature reactions : To minimize side reactions (e.g., dehydration) during hydroxypropyl coupling .
  • Protecting groups : Use of tert-butyldimethylsilyl (TBS) ethers to stabilize the hydroxypropyl moiety before deprotection .
  • Continuous flow reactors : For precise control of reaction parameters (e.g., residence time, mixing) in scaled-up syntheses .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

Comparative studies with analogs (e.g., chloro or fluoro derivatives) reveal:

  • Bromine’s role : Enhances lipophilicity and binding affinity to hydrophobic enzyme pockets .
  • Dimethylfuran vs. thiophene : Substituting the furan with thiophene alters electron density, affecting interaction with redox-sensitive targets .
  • Quantitative structure-activity relationship (QSAR) models can predict optimal substituents for target engagement .

Q. What computational tools are effective for predicting pharmacokinetic properties?

  • Molecular docking : Software like AutoDock Vina evaluates binding modes to enzymes (e.g., cytochrome P450 isoforms) .
  • ADMET prediction : Tools like SwissADME estimate absorption, distribution, and metabolic stability based on LogP and polar surface area .
  • DFT calculations : To assess electronic effects of bromine on reaction intermediates .

Q. How can contradictory bioactivity data (e.g., variable IC50 values) be resolved?

Methodological adjustments include:

  • Standardized assay conditions : Control pH, temperature, and solvent composition (e.g., DMSO concentration ≤0.1%) to reduce variability .
  • Orthogonal validation : Confirm results using alternative assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Meta-analysis : Compare data across studies to identify confounding factors (e.g., cell line-specific responses) .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Stabilizes the compound in anhydrous form, avoiding hydrolysis of the amide bond .
  • Inert atmosphere storage : Under argon or nitrogen to prevent oxidation of the furan ring .
  • Additives : Antioxidants (e.g., BHT) in stock solutions to suppress radical-mediated degradation .

Experimental Design and Data Analysis

Q. How to design a robust SAR study for this compound?

  • Scaffold diversification : Synthesize analogs with variations in the bromine position, furan substituents, and alkyl chain length .
  • High-throughput screening : Test analogs against a panel of 50+ enzymes/receptors to identify selectivity trends .
  • Statistical modeling : Use partial least squares (PLS) regression to correlate structural descriptors with activity .

Q. What advanced techniques resolve crystallographic ambiguities in the furan core?

  • Single-crystal X-ray diffraction : For unambiguous determination of bromine placement and dihedral angles .
  • Dynamic NMR : To study conformational flexibility of the hydroxypropyl chain in solution .
  • Electron microscopy (cryo-EM) : For visualizing compound-target interactions in cellular contexts .

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